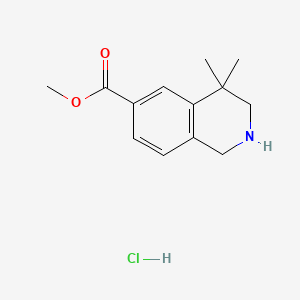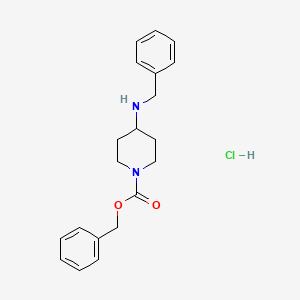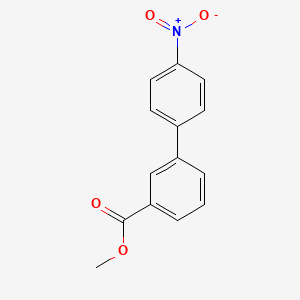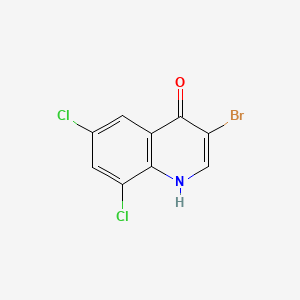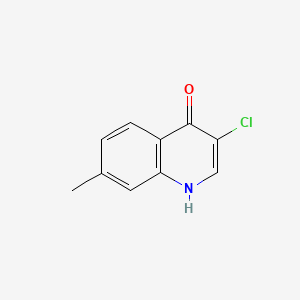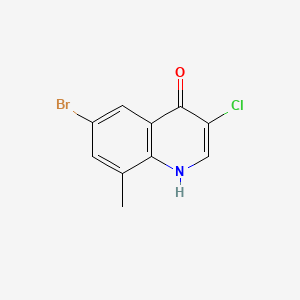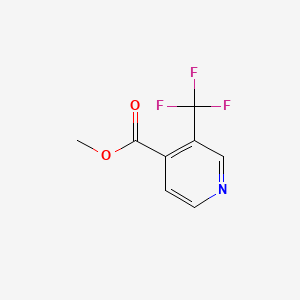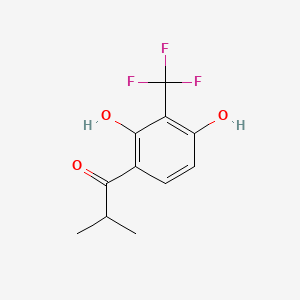
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a chemical compound . It is a type of chalcone, which are natural substances found in the metabolism of several botanical families . Chalcones are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them .
Synthesis Analysis
The synthesis of chalcones and their derivatives has been a topic of interest due to their potential antibacterial properties . The molecular skeletons of these compounds can be easily obtained through substitutions in the A and B rings of chalcones, in order to obtain the desired bioactivity .Molecular Structure Analysis
The structure of chalcones consists of two aromatic rings linked through a three-carbon alkenone unit . In the case of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, it would have additional functional groups attached to the aromatic rings .Chemical Reactions Analysis
Chalcones and their derivatives have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties . This makes them potentially suitable candidates for therapeutic interventions in many human ailments .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one and its derivatives have shown potential in the field of medicinal chemistry, particularly for their antibacterial properties. Research on similar trifluoromethylated compounds has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, certain trifluoromethylpyrazoles synthesized from trifluoromethylated precursors displayed antibacterial activity comparable to commercial antibiotics. This suggests the potential of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one derivatives in developing new antibacterial agents (Kumar et al., 2005).
Pharmaceutical Intermediates
Additionally, compounds with a trifluoromethyl group, similar to 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, are crucial intermediates in pharmaceutical synthesis. They are involved in the production of important drug molecules. For example, the enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an intermediate for chemokine CCR5 antagonists, was achieved using biocatalytic methods. This highlights the role of trifluoromethylated compounds in the synthesis of therapeutically relevant molecules and points towards similar applications for 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one (Chen et al., 2019).
Direcciones Futuras
Chalcones and their derivatives are promising agents for combating the multidrug resistance of bacteria to drugs . They have great potential in medicinal chemistry as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these compounds and developing them into effective therapeutic agents.
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNJYJWOHQAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696735 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one | |
CAS RN |
1204737-93-8 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

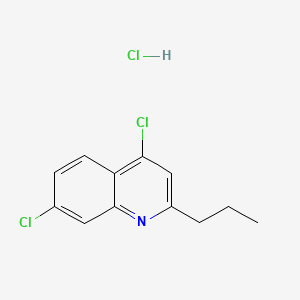
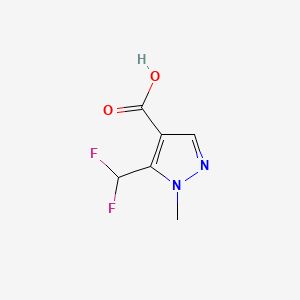
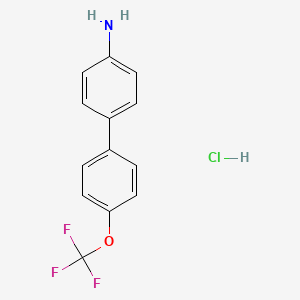
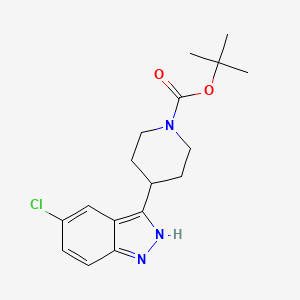
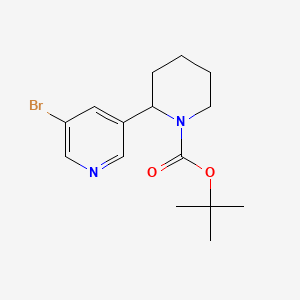
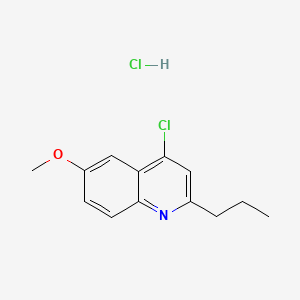
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)
